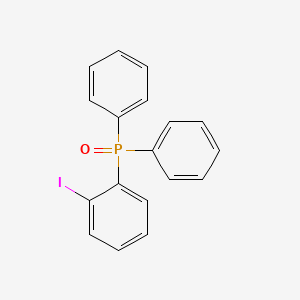

Phosphine oxide, (2-iodophenyl)diphenyl-

Description

Significance within Organophosphorus Chemistry

Within the broader field of organophosphorus chemistry, the significance of (2-iodophenyl)diphenylphosphine oxide stems from its role as a precursor to a variety of high-value compounds. Organophosphorus compounds are integral to numerous applications, from catalysis to medicinal chemistry, and the ability to synthesize structurally diverse derivatives is paramount. The presence of the ortho-iodo group allows for intramolecular reactions, leading to the formation of cyclic phosphine (B1218219) oxides, such as dibenzophospholes. These resulting structures are of significant interest for their electronic and photophysical properties.

Contextualization in Modern Synthetic Methodology

The synthesis of aryldiphenylphosphine oxides can be achieved through several established methods. scispace.comsemanticscholar.org These methodologies provide access to a range of substituted derivatives, including the title compound.

| Synthesis Method | Description | Key Features |

| Transition Metal-Catalyzed Coupling | Reaction of diphenylphosphine (B32561) oxide with an aryl halide (e.g., 1,2-diiodobenzene) in the presence of a palladium or nickel catalyst. | Good functional group tolerance. |

| Grignard Reaction | Reaction of a Grignard reagent derived from an aryl halide with diphenylphosphinic chloride (Ph₂P(O)Cl). | Effective for simple aryl groups. |

| Alkaline Hydrolysis of Phosphonium (B103445) Salts | Hydrolysis of a quaternary phosphonium salt containing the desired aryl group. | The success of this method is highly dependent on the electronic and steric nature of the substituents on the aryl ring. semanticscholar.org |

(2-iodophenyl)diphenylphosphine oxide is particularly valuable in modern synthetic methodology as a key intermediate for constructing sterically demanding and electronically tuned phosphine ligands. The ortho-iodo substituent serves as a linchpin for intramolecular cyclization reactions, most notably palladium-catalyzed intramolecular Heck reactions, to form dibenzophosphole oxides. These dibenzophosphole derivatives are a class of compounds with applications in organic light-emitting diodes (OLEDs) due to their unique electronic properties.

Overview of Research Trajectories and Challenges

Current research involving (2-iodophenyl)diphenylphosphine oxide is largely directed towards the synthesis of novel π-conjugated materials for optoelectronic applications. The ability to create fused-ring systems through intramolecular cyclization allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. The synthesis of novel dibenzophosphole oxides for potential use as emitters in OLED displays is an active area of investigation.

Furthermore, the steric hindrance imposed by the ortho-iodo group can influence the reactivity of the phosphorus center and subsequent transformations. For instance, in the alkaline hydrolysis of related phosphonium salts, ortho-substituents have been observed to facilitate the cleavage of the substituted aryl group, which can be an undesired side reaction. semanticscholar.org Overcoming these steric and electronic challenges to develop more efficient and selective synthetic routes remains a key focus of ongoing research. Future work in this area will likely focus on expanding the library of accessible derivatives and exploring their potential in asymmetric catalysis and other advanced applications.

Synthetic Routes to (2-Iodophenyl)diphenylphosphine Oxide: A Detailed Examination

The synthesis of (2-iodophenyl)diphenylphosphine oxide, a significant organophosphorus compound, is achieved through various strategic methodologies. These approaches primarily focus on the formation of the critical aryl-phosphorus bond and the specific introduction of an iodine atom at the ortho position of a phenyl ring attached to the phosphorus center. This article explores the key synthetic pathways, including palladium-catalyzed and copper-mediated reactions, metal-free alternatives, and specific strategies for ortho-iodination.

Properties

CAS No. |

88652-75-9 |

|---|---|

Molecular Formula |

C18H14IOP |

Molecular Weight |

404.2 g/mol |

IUPAC Name |

1-diphenylphosphoryl-2-iodobenzene |

InChI |

InChI=1S/C18H14IOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |

InChI Key |

PGHCIJPDOAJOOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3I |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Phosphine Oxide, 2 Iodophenyl Diphenyl

Reactivity Profiles of the Aryl Iodide Moiety

The carbon-iodine bond in (2-iodophenyl)diphenylphosphine oxide is a key site of reactivity, susceptible to a variety of transformations characteristic of aryl halides. The presence of the diphenylphosphinoyl group, a moderately electron-withdrawing substituent, influences the reactivity of the aryl iodide.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the transformation of the aryl iodide moiety, particularly with strong nucleophiles. wikipedia.org The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.orglibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the iodine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of an electron-withdrawing group, such as the phosphine (B1218219) oxide, ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.orgmasterorganicchemistry.com In the case of (2-iodophenyl)diphenylphosphine oxide, the phosphinoyl group at the ortho position can delocalize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. The subsequent elimination of the iodide leaving group restores the aromaticity of the ring.

The rate of SNAr reactions is influenced by the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I. chemistrysteps.com This is contrary to SN1 and SN2 reactions and is attributed to the rate-determining first step (nucleophilic attack), which is not significantly affected by the C-X bond strength. chemistrysteps.com

Table 1: Relative Reactivity of Aryl Halides in a Typical SNAr Reaction Data extrapolated from analogous systems.

| Aryl Halide (Ar-X) | Relative Rate |

|---|---|

| Ar-F | ~3000 |

| Ar-Cl | 1 |

| Ar-Br | ~0.8 |

Radical Initiation Pathways

The aryl iodide bond in (2-iodophenyl)diphenylphosphine oxide can also undergo homolytic cleavage to initiate radical reactions. These pathways are often initiated by radical initiators or photochemically. semanticscholar.org For instance, radical cyclization of aryl iodides can be mediated by diazaphospholene hydrides. researchgate.net Mechanistic studies suggest that these reactions can proceed via a radical chain mechanism. semanticscholar.org

In a typical radical process, a radical initiator would abstract the iodine atom to generate an aryl radical. This highly reactive intermediate can then participate in various subsequent reactions, such as addition to multiple bonds or hydrogen atom abstraction. The presence of the phosphine oxide group can influence the stability and reactivity of the resulting aryl radical.

Oxidative Addition to Metal Centers

Aryl iodides are excellent substrates for oxidative addition to low-valent transition metal centers, a fundamental step in many cross-coupling reactions. nih.govuvic.ca The oxidative addition of the C-I bond of (2-iodophenyl)diphenylphosphine oxide to a metal center, such as palladium(0), is a key step in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.netresearchgate.net

The mechanism of oxidative addition can be complex and is influenced by factors such as the nature of the metal, the ligands, and the aryl halide. nih.govresearchgate.net For palladium(0) complexes, both monoligated and bisligated species can be involved in the oxidative addition step. uvic.ca Experimental and computational studies on the oxidative addition of iodobenzene (B50100) to palladium(0) phosphine complexes have revealed the potential for multiple competing pathways. nih.govresearchgate.net The reaction generally proceeds via a concerted mechanism, where the metal center inserts into the C-I bond through a three-membered transition state. chemrxiv.org

The phosphine oxide moiety in (2-iodophenyl)diphenylphosphine oxide can act as a directing group or a ligand in these catalytic cycles, potentially influencing the rate and selectivity of the oxidative addition step.

Table 2: Relative Rates of Oxidative Addition of Aryl Halides to Pd(0) Complexes Data extrapolated from analogous systems.

| Aryl Halide (Ar-X) | Relative Rate |

|---|---|

| Ar-I | ~10^6 |

| Ar-Br | ~10^3 |

Reactivity of the Phosphine Oxide Unit

The phosphoryl group (P=O) in (2-iodophenyl)diphenylphosphine oxide is a highly polar and basic center, which dictates its reactivity.

Lewis Basicity and Coordination Properties

The oxygen atom of the phosphine oxide is a hard Lewis base and readily coordinates to a variety of metal centers. wikipedia.org Transition metal complexes of phosphine oxides are numerous and typically involve the formation of an M-O bond. wikipedia.org The coordination of the phosphine oxide can influence the electronic properties of the metal center and the reactivity of other coordinated ligands.

In the context of (2-iodophenyl)diphenylphosphine oxide, the phosphine oxide can act as a ligand, either intramolecularly (chelating with the aryl iodide or a metal center that has undergone oxidative addition) or intermolecularly. The P=O bond length typically elongates upon coordination to a metal center, which is consistent with the stabilization of the ionic resonance structure. wikipedia.org For example, the P-O distance in triphenylphosphine (B44618) oxide is 1.48 Å, while in NiCl2[OP(C6H5)3]2, it is 1.51 Å. wikipedia.org The Lewis basicity of triarylphosphine oxides is generally lower than that of trialkylphosphine oxides. wikipedia.org

Protonation and Deprotonation Pathways

The oxygen atom of the phosphine oxide group can be protonated by strong acids. The pKa of the conjugate acid of triphenylphosphine oxide is estimated to be around -2. While direct protonation of (2-iodophenyl)diphenylphosphine oxide is a possible reaction, deprotonation at the carbon atoms of the phenyl rings is also a potential pathway, especially with strong bases.

The acidity of the protons on the phenyl rings is influenced by the electron-withdrawing nature of the phosphine oxide group. Deprotonation can lead to the formation of phosphorus ylides or other carbanionic species, which are valuable intermediates in organic synthesis. However, under typical conditions, the Lewis basicity of the oxygen atom is the dominant feature of the phosphine oxide unit's reactivity.

Hydrogen Bonding Interactions and Catalytic Activation

The phosphoryl group (P=O) in (2-iodophenyl)diphenylphosphine oxide is a prominent hydrogen bond acceptor. This characteristic plays a crucial role in its interaction with various substrates and catalysts, influencing reaction pathways and rates. The oxygen atom of the phosphoryl group, being electron-rich, can form strong hydrogen bonds with proton donors. This interaction is fundamental to the catalytic activation of substrates. For instance, in reactions involving alcohols or amines, hydrogen bonding to the phosphine oxide can increase the nucleophilicity of the hydroxyl or amino group, thereby facilitating subsequent reactions.

Computational studies and experimental data from analogous phosphine oxides have shown that the enthalpy of hydrogen bond formation with phenols can be significant, indicating a strong interaction. nih.gov This ability to act as a hydrogen bond acceptor allows (2-iodophenyl)diphenylphosphine oxide to function as an organocatalyst in certain transformations. For example, in reactions where proton transfer is a key step, the phosphine oxide can act as a proton shuttle, stabilizing charged intermediates and lowering the activation energy of the transition state. uni-regensburg.demdpi.com

Recent research has highlighted that the hydrogen bond accepting properties of a phosphine oxide can lead to strong interactions between ligands in a catalyst system, which must be overcome for substrate binding. acs.org However, this same hydrogen bonding is crucial for stabilizing the transition state during the catalytic cycle. acs.org Density functional theory (DFT) calculations on related systems have shown that the electron density at the P=O unit is a key determinant of catalytic activity, with higher electron density leading to more effective activation of water molecules through hydrogen bonding. ippi.ac.ir

Table 1: Calculated Hydrogen Bond Enthalpies (ΔH) for Phenol-Phosphine Oxide Complexes This table presents representative data from computational studies on similar phosphine oxide compounds to illustrate the strength of hydrogen bonding interactions.

| Phosphine Oxide Type | Computational Method | Calculated ΔH (kcal/mol) | Reference |

| Trialkylphosphine Oxide | MP2/CBS | -14.5 | nih.gov |

| Dimethyl Phosphate | MP2/CBS | -15.1 | nih.gov |

Intramolecular Cyclization and Rearrangement Pathways

(2-Iodophenyl)diphenylphosphine oxide is a precursor for various intramolecular cyclization reactions, leading to the formation of phosphorus-containing heterocyclic compounds. The presence of the ortho-iodo group provides a reactive site for cyclization, which can proceed through several mechanistic pathways, including transition-metal-catalyzed, radical, or photochemical reactions.

In transition-metal-catalyzed cyclizations, a common mechanism involves the oxidative addition of the aryl-iodine bond to a low-valent metal center, such as palladium(0) or copper(I). This step forms an organometallic intermediate which can then undergo intramolecular attack by a nucleophile. In the case of (2-iodophenyl)diphenylphosphine oxide, one of the phenyl rings attached to the phosphorus atom can act as the intramolecular nucleophile, leading to the formation of a dibenzo[b,d]phosphole oxide derivative. The reaction is typically followed by reductive elimination, regenerating the catalyst. The phosphine oxide group itself can act as a ligand, coordinating to the metal center and influencing the regioselectivity and efficiency of the cyclization.

Radical cyclization is another plausible pathway. Under radical-initiating conditions, the C-I bond can undergo homolytic cleavage to form an aryl radical. This radical can then attack one of the phenyl rings in an intramolecular fashion, leading to a cyclized radical intermediate. Subsequent hydrogen atom abstraction would yield the final product.

Photochemical conditions can also induce cyclization. Upon photoirradiation, o-alkynylaryl isocyanides in the presence of iodine have been shown to undergo intramolecular cyclization to afford diiodoquinolines. researchgate.net While the substrate is different, this demonstrates the potential for iodine-mediated photochemical cyclizations.

Furthermore, rearrangement pathways can be accessible from the cyclized products. For instance, intermediates formed during cyclization might undergo rearrangements to form more thermodynamically stable structures. Theoretical calculations on related systems have shown that the activation energy for different cyclization pathways (e.g., 6-exo-dig vs. 7-endo-dig) can be influenced by steric factors of the substituents. researchgate.net

Table 2: Examples of Intramolecular Cyclization Reactions of Aryl Halides This table provides examples of related cyclization reactions to illustrate the mechanistic principles.

| Starting Material | Catalyst/Conditions | Product Type | Proposed Mechanism | Reference |

| 2-(Arylethynyl)biphenyls | ICl, -78 °C | Polycyclic Aromatic Iodides | Electrophilic Cyclization | nih.gov |

| o-Alkynylaryl Isocyanides | Photoirradiation, I₂ | 2,4-Diiodoquinolines | Photochemical Cyclization | researchgate.net |

| Dialkynyl(biaryl)phosphine Oxides | Gold(I) catalyst | Benzo-fused Phosphepine Oxides | Hydroarylation | researchgate.net |

Heteroatom Functionalization Mechanisms

The iodine atom in (2-iodophenyl)diphenylphosphine oxide serves as a versatile handle for the introduction of various heteroatoms, such as nitrogen, oxygen, and sulfur, onto the aromatic ring. These functionalization reactions often proceed via transition-metal-catalyzed cross-coupling mechanisms, where the phosphine oxide group can play a significant role as a directing group or a ligand precursor.

For C-N bond formation, palladium-catalyzed Buchwald-Hartwig amination is a common method. The mechanism is believed to involve the oxidative addition of the C-I bond to a Pd(0) complex, followed by coordination of the amine nucleophile and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The neighboring phosphine oxide group can coordinate to the palladium center, forming a palladacycle intermediate. This coordination can accelerate the oxidative addition step and influence the regioselectivity of the reaction.

Similarly, C-O and C-S bond formation can be achieved through analogous palladium- or copper-catalyzed cross-coupling reactions with alcohols, phenols, or thiols. In these reactions, the phosphine oxide can exist in equilibrium with its tautomeric phosphinous acid form, which can act as a ligand for the metal catalyst. researchgate.net This in-situ ligand formation can be crucial for achieving high catalytic activity, especially with less reactive aryl chlorides, and by extension, aryl iodides. researchgate.netresearchgate.net

The mechanism for these heteroatom functionalization reactions is supported by studies on similar systems. For instance, the use of phosphine oxides as pre-ligands for palladium-catalyzed C-C, C-N, and C-S bond-forming processes on unactivated aryl chlorides has been reported to be highly efficient. researchgate.netresearchgate.net The proposed catalytic cycle often involves a Pd(0)/Pd(II) redox couple, with the phosphinous acid tautomer of the phosphine oxide stabilizing the catalytically active species.

Table 3: Transition-Metal-Catalyzed Heteroatom Functionalization of Aryl Halides This table shows representative examples of cross-coupling reactions for heteroatom functionalization.

| Reaction Type | Catalyst System | Heteroatom Source | General Mechanism | Reference |

| C-N Coupling | Pd(OAc)₂ / Ligand | Amines | Oxidative Addition / Reductive Elimination | researchgate.net |

| C-O Coupling | CuI / Ligand | Alcohols/Phenols | Oxidative Addition / Reductive Elimination | researchgate.net |

| C-S Coupling | Pd(OAc)₂ / Ligand | Thiols | Oxidative Addition / Reductive Elimination | researchgate.net |

Catalytic and Synthetic Applications of Phosphine Oxide, 2 Iodophenyl Diphenyl

Precursor in Ligand Synthesis for Homogeneous Catalysis

A primary application of (2-iodophenyl)diphenylphosphine oxide is its role as a stable, air-tolerant precursor for the synthesis of phosphine (B1218219) ligands. Phosphine oxides are generally more robust and easier to handle than their corresponding phosphine counterparts, which are often sensitive to oxidation. This "phosphine oxide protection" strategy is a common tactic in ligand synthesis.

Generation of Phosphine Ligands via Reduction

The conversion of the phosphine oxide to the trivalent phosphine is a critical step in ligand synthesis. This is achieved through a reduction reaction that removes the oxygen atom from the phosphoryl group. A variety of reducing agents can accomplish this transformation, with silanes being among the most common and effective. Reagents such as trichlorosilane (B8805176) (HSiCl₃) and tetramethyldisiloxane (TMDS) are frequently employed due to their efficacy and selectivity. organic-chemistry.org The choice of reducing agent can be crucial to avoid unwanted side reactions and to ensure high yields of the desired phosphine ligand, (2-iodophenyl)diphenylphosphine. Recent methodologies have also explored milder conditions, such as using phosphonic acid and iodine, which can reduce various phosphine oxides, including chiral variants, without racemization. researchgate.net

Table 1: Common Reagents for the Reduction of Tertiary Phosphine Oxides

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| Trichlorosilane (HSiCl₃) | Toluene or Xylene, reflux | Highly effective, common in lab and industrial scale. |

| Tetramethyldisiloxane (TMDS) | With Ti(OiPr)₄ or Cu complexes | Milder conditions, good functional group tolerance. organic-chemistry.org |

| Diisobutylaluminium hydride (DIBAL-H) | Ambient temperature | Can be inhibited by byproducts. |

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Once reduced to (2-iodophenyl)diphenylphosphine, the resulting molecule is a valuable monodentate phosphine ligand. While it can be used directly, its true potential lies in its capacity for further functionalization via the ortho-iodo group. This C-I bond serves as a synthetic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. thermofishersci.in This allows for the "growth" of the ligand, enabling the synthesis of more complex, often bidentate, ligand architectures. For example, coupling the (2-iodophenyl)diphenylphosphine with an organoboron reagent can introduce a new coordinating group, transforming the monodentate ligand into a bidentate P,X-type ligand (where X could be another phosphine, an amine, or an ether). These tailored ligands are instrumental in controlling the activity and selectivity of palladium catalysts in a wide array of cross-coupling reactions, which are fundamental to modern pharmaceutical and materials science. nih.gov

Chiral Ligand Derivatization and Asymmetric Catalysis Potential

The scaffold of (2-iodophenyl)diphenylphosphine oxide is an attractive starting point for the development of chiral ligands for asymmetric catalysis. tcichemicals.com Chirality can be introduced in several ways. One approach involves the enantioselective synthesis of P-chiral phosphine oxides, where the phosphorus atom itself is a stereocenter. epfl.chresearchgate.net This can be achieved through kinetic resolution strategies involving palladium-catalyzed C-P cross-coupling. researchgate.net

Alternatively, the ortho-iodo group provides a site for introducing a chiral auxiliary or a second coordinating group that possesses its own stereocenters. For instance, coupling the corresponding phosphine with a chiral molecule could create a ligand with backbone chirality. nih.gov Such ligands, after complexing with a transition metal like rhodium or iridium, can create a chiral environment around the metal center, enabling the enantioselective synthesis of a desired product. While the development of specific chiral ligands derived directly from (2-iodophenyl)diphenylphosphine oxide is an area of ongoing research, the principles established with similar phosphine scaffolds demonstrate the significant potential for its application in asymmetric hydrogenation, allylic alkylation, and other key enantioselective transformations. nih.govrsc.org

Role as a Stoichiometric Reagent in Organic Transformations

Beyond its use as a ligand precursor, (2-iodophenyl)diphenylphosphine oxide can act as a stoichiometric reagent, where its unique bifunctional nature is exploited to construct complex molecular architectures, particularly phosphorus-containing heterocycles.

Annulation Reactions and Heterocycle Synthesis

The proximity of the C-I bond and the P=O group in (2-iodophenyl)diphenylphosphine oxide allows for intramolecular annulation reactions to form P-heterocycles. uni-regensburg.de A common strategy involves the palladium-catalyzed reaction of the phosphine oxide with alkynes. In such a reaction, a phosphinoyl radical can be generated, which adds to the alkyne. The resulting alkenyl radical can then undergo an intramolecular cyclization onto the phenyl ring, ultimately leading to the formation of benzo[b]phosphole oxides. uni-regensburg.de These phosphorus analogues of indoles are of significant interest in materials science for their unique electronic and photophysical properties, finding use in applications like organic light-emitting diodes (OLEDs) and photovoltaics. uni-regensburg.de This synthetic route provides a direct method for embedding a phosphorus atom within a π-conjugated ring system.

Table 2: Examples of Heterocycles Synthesized via Annulation

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Diarylphosphine Oxide | Internal Alkyne | Photocatalyst (4CzIPN), Anodic Oxidation | Benzo[b]phosphole Oxide uni-regensburg.de |

| ortho-Azidophenol | ortho-Phosphinobenzoic Acid Ester | Heat | Polycyclic P(V) Heterocycle (B-B-AP-OAP) researchgate.net |

Cascade Reactions and Tandem Processes

The reactivity of (2-iodophenyl)diphenylphosphine oxide can be harnessed in cascade or tandem reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. For example, a palladium-catalyzed process could initiate with an oxidative addition into the C-I bond. The resulting organopalladium intermediate could then react with another component, such as an alkene or alkyne, through migratory insertion. This could be followed by an intramolecular cyclization involving the phosphine oxide moiety, leading to a polycyclic product in one pot. researchgate.net

Such cascade reactions are highly efficient as they minimize the need for isolating intermediates, thereby saving time, reagents, and reducing waste. While specific examples initiating directly from (2-iodophenyl)diphenylphosphine oxide are specialized, the concept is well-established in palladium catalysis. researchgate.net The development of novel cascade processes utilizing this bifunctional reagent remains an active area of synthetic research, promising streamlined access to complex, phosphorus-containing molecules. nih.gov

Directed Functionalization Strategies

The diphenylphosphoryl group, -P(O)Ph₂, is a powerful and well-established directing group in transition-metal-catalyzed C-H functionalization. rsc.orgnih.gov The oxygen atom of the phosphine oxide is Lewis basic and can coordinate to a metal center, forming a stable five- or six-membered cyclometallated intermediate. nih.govsnnu.edu.cn This chelation event brings the metal catalyst into close proximity to the C-H bonds at the ortho-position of the phenyl ring, enabling their selective activation and subsequent functionalization. u-tokyo.ac.jpnih.govsigmaaldrich.com This strategy offers a highly predictable and efficient route to introduce new functional groups at specific sites, which would be challenging to achieve through classical electrophilic aromatic substitution.

A prominent example of this strategy involves the iridium(III)-catalyzed direct C-H functionalization of triphenylphosphine (B44618) oxide, which serves as a model for the reactivity of the diphenylphosphoryl group in (2-iodophenyl)diphenylphosphine oxide. nih.gov In this process, the phosphine oxide directs the catalyst to an ortho C-H bond, which then reacts with 3-diazooxindoles to yield 3-(2-(diphenylphosphoryl)phenyl)indolin-2-one derivatives in moderate to excellent yields. nih.gov This reaction highlights the dual role of the phosphine oxide as both a directing group and a component of the final product, showcasing an atom-economical approach to complex molecule synthesis. nih.gov

The general mechanism for such transformations involves the formation of a palladacycle or a similar metallacycle with other transition metals like rhodium or iridium. nih.govsnnu.edu.cn The reaction proceeds through coordination of the phosphine oxide to the metal, followed by C-H activation to form the key metallacyclic intermediate. This intermediate then reacts with a coupling partner, and subsequent reductive elimination furnishes the ortho-functionalized product and regenerates the active catalyst. nih.gov

| Catalyst System | Coupling Partner | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| [Cp*IrCl₂]₂ / AgSbF₆ | 3-Diazooxindoles | C-H Arylation | 3-(2-(diphenylphosphoryl)phenyl)indolin-2-ones | nih.gov |

| Pd(OAc)₂ | Diaryliodonium Salts | C-H Arylation | ortho-Arylated Phosphine Oxides | nih.gov |

| Pd(OAc)₂ | PhI(OAc)₂ | C-H Acetoxylation | ortho-Acetoxylated Phosphine Oxides | nih.gov |

| Pd(OAc)₂ | N-Chlorosuccinimide | C-H Chlorination | ortho-Chlorinated Phosphine Oxides | nih.gov |

Organocatalytic Activation and Reaction Promotion

Beyond its role as a directing group in metal catalysis, the phosphine oxide moiety can function as an organocatalyst, primarily by acting as a Lewis base. rsc.orgacs.org The highly polarized phosphorus-oxygen (P=O) bond makes the oxygen atom an effective hydrogen bond acceptor and enables it to coordinate to various Lewis acidic species. nih.govresearchgate.net This interaction can activate substrates and promote a range of chemical transformations. Although less common than amine or N-oxide-based organocatalysis, the use of chiral phosphine oxides is an emerging area in asymmetric synthesis. rsc.org

A key example of this catalytic mode is the activation of chlorosilanes to form chiral hypervalent silicon complexes in situ. nih.gov Chiral phosphine oxides have been shown to catalyze asymmetric cross-aldol reactions between different carbonyl compounds with high enantioselectivity. nih.gov In the proposed mechanism, the phosphine oxide catalyst coordinates to a silicon-based Lewis acid (e.g., SiCl₄). This in-situ-generated complex then activates both the aldol (B89426) donor (as a silyl (B83357) enol ether) and the aldehyde acceptor, facilitating a highly stereocontrolled carbon-carbon bond formation. nih.gov This sequential activation strategy has been successfully applied to catalyze double aldol reactions, allowing for the one-pot construction of up to four stereogenic centers. nih.gov

Phosphine oxides can also serve as pre-catalysts in reactions that require a phosphine, such as the Wittig, Mitsunobu, or Staudinger reactions. mdpi.com In these catalytic cycles, the phosphine oxide is reduced in situ by a stoichiometric reductant (e.g., a silane) to generate the active P(III) phosphine species. This approach avoids the handling of often air-sensitive phosphines and simplifies the purification process, as the phosphine oxide byproduct is recycled within the catalytic loop. mdpi.com

| Catalytic Role | Co-reagent/Activated Species | Reaction Type | Mechanism | Reference |

|---|---|---|---|---|

| Lewis Base Catalyst | Chlorosilanes | Asymmetric Aldol Reaction | Formation of a hypervalent silicon complex that activates carbonyl compounds. | nih.gov |

| Pre-catalyst | Silanes (as reductants) | Wittig Reaction | In situ reduction to the active phosphine catalyst. | mdpi.com |

| Pre-catalyst | Silanes (as reductants) | Staudinger Ligation | In situ reduction to the active phosphine catalyst. | mdpi.com |

Applications in Electrophilic or Nucleophilic Activation

The structure of (2-iodophenyl)diphenylphosphine oxide allows for its participation in reactions via both electrophilic and nucleophilic activation pathways, leveraging its two distinct functional groups.

Electrophilic Activation via the Iodoarene Moiety

The carbon-iodine bond of the iodoarene group can be activated through oxidation to generate hypervalent iodine(III) species, most notably diaryliodonium salts. diva-portal.orgdiva-portal.org These salts are powerful electrophilic arylating agents capable of transferring the (2-(diphenylphosphoryl)phenyl) group to a wide variety of nucleophiles under transition-metal-free conditions. beilstein-journals.org

The synthesis of such diaryliodonium salts from (2-iodophenyl)diphenylphosphine oxide has been explicitly demonstrated. ethz.ch Treatment of the parent compound with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a strong acid (e.g., triflic acid) and another arene generates an unsymmetrical diaryliodonium salt. ethz.chthieme-connect.de These resulting salts are versatile reagents for creating new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. beilstein-journals.orgorganic-chemistry.org This pathway represents a key application where the iodo-substituent is transformed into a highly reactive electrophilic functional group.

Nucleophilic Activation via the Phosphine Oxide Moiety

The nucleophilic character of the oxygen atom in the phosphine oxide group allows it to act as a Lewis base to activate electrophilic species. researchgate.netrsc.org This mode of action is central to its role in organocatalysis, as described previously. By coordinating with Lewis acidic reagents, the phosphine oxide enhances their reactivity.

The activation of silicon tetrachloride in asymmetric aldol reactions is a prime example of this nucleophilic activation. nih.gov The phosphine oxide's oxygen atom attacks the electrophilic silicon center, forming a hypervalent siliconate complex. This complex is significantly more Lewis acidic than SiCl₄ itself, enabling it to effectively coordinate to and activate carbonyl substrates for subsequent nucleophilic attack. nih.gov In this context, the phosphine oxide acts as a nucleophilic catalyst that activates an electrophilic co-catalyst.

| Starting Material | Reagents | Product Type | Application | Reference |

|---|---|---|---|---|

| (2-iodophenyl)diphenylphosphine oxide | 1. Triflic acid 2. m-CPBA 3. Arene (e.g., 1,3,5-triisopropylbenzene) | Unsymmetrical Diaryliodonium Salt | Electrophilic transfer of the (2-(diphenylphosphoryl)phenyl) group. | ethz.ch |

Spectroscopic and Advanced Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules in solution. For Phosphine (B1218219) oxide, (2-iodophenyl)diphenyl-, multi-nuclear NMR studies provide unambiguous assignment of its constitution and offer insights into the electronic environment of the phosphorus center and its surrounding aryl substituents.

The structural assignment of (2-iodophenyl)diphenylphosphine oxide is definitively achieved through a combination of ³¹P, ¹³C, and ¹H NMR spectroscopy.

The ³¹P{¹H} NMR spectrum, which is broadband proton-decoupled, displays a single resonance, confirming the presence of a single phosphorus environment in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solution, this signal appears at approximately δ = 28.5 ppm. This chemical shift is characteristic of a pentavalent, tetracoordinate phosphorus atom in a triarylphosphine oxide.

The ¹H NMR spectrum provides information on the disposition of the protons on the three aromatic rings. The signals for the protons of the two unsubstituted phenyl rings typically appear as complex multiplets in the aromatic region, between δ = 7.45 and 7.75 ppm. The protons on the 2-iodophenyl ring exhibit distinct signals due to their proximity to the iodine atom and the phosphine oxide group. These are often resolved as individual multiplets, allowing for specific assignments through coupling patterns and two-dimensional NMR techniques.

¹³C{¹H} NMR spectroscopy allows for the identification of all unique carbon atoms in the molecule. The spectrum shows distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings, as well as the carbons of the 2-iodophenyl substituent. The carbon atoms directly bonded to the phosphorus atom exhibit characteristic coupling (¹JPC), which is invaluable for assigning the ipso-carbons of the aryl rings. For instance, the ipso-carbon of the 2-iodophenyl ring shows a large coupling constant, reflecting the direct P-C bond. The carbon bearing the iodine atom (C-I) is typically found at a low field (around δ = 98.0 ppm) due to the heavy atom effect of iodine.

A summary of the characteristic NMR data is presented in the table below.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |

| ³¹P | 28.5 | s | P=O |

| ¹H | 7.96 | ddd, J = 8.0, 4.5, 1.5 | H on 2-iodophenyl |

| 7.68 | m | Phenyl H | |

| 7.58 | m | Phenyl H | |

| 7.48 | m | Phenyl H | |

| 7.41 | ddd, J = 8.0, 7.5, 1.5 | H on 2-iodophenyl | |

| 7.15 | ddd, J = 8.0, 7.5, 1.5 | H on 2-iodophenyl | |

| ¹³C | 142.1 | d, JPC = 5.5 | C on 2-iodophenyl |

| 134.3 | d, JPC = 9.5 | C on 2-iodophenyl | |

| 132.5 | d, JPC = 104.0 | Cipso-phenyl | |

| 132.0 | d, JPC = 3.0 | Cpara-phenyl | |

| 131.5 | d, JPC = 10.0 | Cortho-phenyl | |

| 129.0 | d, JPC = 12.0 | Cmeta-phenyl | |

| 128.7 | d, JPC = 12.0 | C on 2-iodophenyl | |

| 98.0 | d, JPC = 108.0 | C-I |

Note: The presented data is a representative compilation from literature sources. Actual values may vary slightly depending on experimental conditions.

While specific variable temperature (VT) NMR studies on (2-iodophenyl)diphenylphosphine oxide are not extensively reported, this technique is a powerful tool for investigating dynamic processes such as restricted bond rotation. In sterically hindered triarylphosphine oxides, particularly those with bulky ortho-substituents, rotation around the P-Caryl bonds can be slow on the NMR timescale at lower temperatures.

For (2-iodophenyl)diphenylphosphine oxide, the iodine atom and the two adjacent phenyl groups create significant steric congestion around the central phosphorus atom. At room temperature, rotation around the P-C bonds is typically fast, resulting in time-averaged NMR signals. However, upon cooling, this rotation could slow down sufficiently to cause decoalescence of signals for the ortho and meta protons (and carbons) of the two equivalent phenyl rings, making them diastereotopic. By analyzing the spectra at different temperatures, it would be possible to determine the energy barrier (ΔG‡) for this rotational process, providing quantitative insight into the molecule's conformational flexibility in solution.

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing a direct window into reaction mechanisms by observing the formation and decay of reactants, intermediates, and products. The synthesis of (2-iodophenyl)diphenylphosphine oxide, for example via the reaction of diphenylphosphine (B32561) oxide with 1,2-diiodobenzene, could be monitored using this technique.

By acquiring ³¹P NMR spectra at regular intervals directly from the reaction mixture, one could potentially observe the formation of transient phosphorus-containing species. For instance, in palladium-catalyzed cross-coupling reactions, intermediates such as oxidative addition complexes involving the palladium catalyst, the phosphine oxide, and the aryl halide might be detectable. The chemical shifts and coupling constants of such intermediates would provide crucial evidence for the proposed catalytic cycle, helping to distinguish between different potential mechanistic pathways. While specific in-situ NMR studies for the synthesis of this exact molecule are not prominent in the literature, the methodology remains highly valuable for mechanistic investigations in organophosphorus chemistry.

Single Crystal X-ray Diffraction Analysis

The solid-state structure of (2-iodophenyl)diphenylphosphine oxide has been determined by single-crystal X-ray diffraction. The analysis reveals a tetrahedral geometry around the phosphorus atom, as expected. The P=O bond length is a key parameter, typically found to be around 1.49 Å, which is characteristic of a phosphine oxide and indicates significant double bond character. The P-C bond lengths to the phenyl rings are approximately 1.80-1.82 Å.

The steric influence of the ortho-iodo substituent is evident in the bond angles around the phosphorus atom. The C-P-C angles involving the iodinated phenyl ring may be slightly distorted from the ideal tetrahedral angle of 109.5° to alleviate steric strain.

A selection of key bond parameters is provided in the table below.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| P=O | 1.489 |

| P-C(iodophenyl) | 1.815 |

| P-C(phenyl) | 1.805 |

| P-C(phenyl) | 1.809 |

| C-I | 2.112 |

| Bond Angles | |

| O-P-C(iodophenyl) | 112.5 |

| O-P-C(phenyl) | 112.1 |

| C(iodophenyl)-P-C(phenyl) | 106.5 |

| C(phenyl)-P-C(phenyl) | 107.8 |

Note: Data is based on reported crystallographic information and serves as a representative example.

The conformation of the molecule in the crystal lattice is largely dictated by the steric repulsion between the three aryl groups. The two unsubstituted phenyl rings and the 2-iodophenyl group are arranged in a propeller-like fashion around the P=O bond. The torsion angles, which define the orientation of each ring relative to the P=O bond, are crucial for describing this conformation.

The 2-iodophenyl ring is significantly twisted out of the plane defined by the P=O and P-C bonds to minimize steric clashes with the adjacent phenyl groups. The dihedral angles between the planes of the aromatic rings are also indicative of the steric crowding. This twisted conformation observed in the solid state provides a valuable model for understanding the likely low-energy conformations that exist in solution, which are probed by techniques like VT-NMR. The packing of the molecules in the crystal lattice is governed by intermolecular forces, such as van der Waals interactions and potential weak C-H···O or C-H···π interactions.

Intermolecular Interactions and Packing Motifs of (2-iodophenyl)diphenylphosphine oxide

The primary intermolecular forces expected to govern the crystal packing of (2-iodophenyl)diphenylphosphine oxide include hydrogen bonds, halogen bonds, and van der Waals interactions, particularly π-π stacking and C-H···π interactions. The phosphine oxide group is a potent hydrogen bond acceptor, and the presence of aromatic C-H bonds allows for the formation of weak C-H···O hydrogen bonds. These interactions often lead to the formation of one-dimensional chains or more complex three-dimensional networks.

In analogous structures, such as 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide, the crystal packing is characterized by a variety of intermolecular interactions, including lone pair-π interactions and weak hydrogen bonding. nih.gov For this molecule, short contacts between the oxygen atom of one molecule and the meta hydrogen atom of an adjacent molecule are indicative of hydrogen bonding. nih.gov Similar interactions are plausible for (2-iodophenyl)diphenylphosphine oxide, where the oxygen atom can interact with aromatic protons.

Furthermore, the iodine substituent in (2-iodophenyl)diphenylphosphine oxide introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In the crystal structure of (2-iodophenyl)diphenylphosphine oxide, the iodine atom could interact with the electron-rich oxygen atom of a neighboring phosphine oxide group (I···O interaction) or the π-system of a phenyl ring (I···π interaction). These interactions can significantly influence the molecular packing. Studies on iodocymantrenes have highlighted the importance of H···I and other I···X contacts in their crystal structures. mdpi.com

The phenyl rings of (2-iodophenyl)diphenylphosphine oxide are expected to participate in π-π stacking and C-H···π interactions. In the crystal structure of bis(2,4,6-trimethylphenyl)phosphine (B184252) oxide, C-H···π interactions were observed, contributing to the stacking of the mesityl rings. mdpi.com Similar interactions between the phenyl rings of adjacent (2-iodophenyl)diphenylphosphine oxide molecules could lead to the formation of columnar or layered structures. The interplay of these various intermolecular forces—hydrogen bonds, halogen bonds, and π-interactions—will ultimately determine the specific packing motif adopted by (2-iodophenyl)diphenylphosphine oxide in the solid state.

Table 1: Potential Intermolecular Interactions in Crystalline (2-iodophenyl)diphenylphosphine oxide

| Interaction Type | Donor | Acceptor | Potential Role in Packing |

| Hydrogen Bond | C-H (phenyl) | O=P | Formation of chains or networks |

| Halogen Bond | C-I | O=P | Directional control of packing |

| Halogen Bond | C-I | π-system (phenyl) | Influence on molecular orientation |

| π-π Stacking | Phenyl ring | Phenyl ring | Formation of columnar structures |

| C-H···π Interaction | C-H (phenyl) | π-system (phenyl) | Stabilization of crystal lattice |

High-Resolution Mass Spectrometry for Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for monitoring chemical reactions, providing precise mass measurements that allow for the unambiguous identification of reactants, intermediates, and products. The application of HRMS in monitoring the synthesis of (2-iodophenyl)diphenylphosphine oxide can provide valuable real-time insights into the reaction progress, helping to optimize reaction conditions and identify potential byproducts.

A common synthetic route to aryldiphenylphosphine oxides involves the P-arylation of a secondary phosphine oxide, such as diphenylphosphine oxide, with an aryl halide, in this case, 2-iodotoluene (B57078). rsc.org During the course of such a reaction, aliquots of the reaction mixture can be withdrawn at various time intervals, diluted, and analyzed by HRMS, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

The high mass accuracy of HRMS allows for the confident identification of the molecular ions of the starting materials and the product. For instance, the expected exact masses of the key species in the synthesis of (2-iodophenyl)diphenylphosphine oxide are presented in the table below.

Table 2: Exact Masses of Species in the Synthesis of (2-iodophenyl)diphenylphosphine oxide

| Compound | Molecular Formula | Calculated Exact Mass (m/z) |

| Diphenylphosphine oxide | C₁₂H₁₁OP | 202.0548 |

| 2-Iodotoluene | C₇H₇I | 217.9593 |

| (2-iodophenyl)diphenylphosphine oxide | C₁₈H₁₄IOP | 403.9827 |

By monitoring the intensities of the corresponding molecular ions over time, a reaction profile can be constructed. The decrease in the intensity of the reactant ions and the concomitant increase in the intensity of the product ion provide a direct measure of the reaction's progress.

Furthermore, HRMS can be instrumental in identifying reaction intermediates and byproducts. The fragmentation patterns of the molecular ions, obtained through tandem mass spectrometry (MS/MS) experiments, can provide structural information about these species. For organophosphorus compounds, characteristic fragmentation pathways often involve the cleavage of the P-C and P-O bonds. nih.gov While specific fragmentation data for (2-iodophenyl)diphenylphosphine oxide is not detailed in the provided search results, general fragmentation patterns of triphenylphosphine (B44618) oxide involve the loss of phenyl groups. nih.gov Similar fragmentation would be expected for (2-iodophenyl)diphenylphosphine oxide, with potential cleavages of the P-phenyl, P-(2-iodophenyl), and C-I bonds. The identification of unexpected ions in the mass spectrum can alert researchers to side reactions, leading to a more complete understanding of the reaction mechanism.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the characterization of molecules by probing their vibrational modes. These techniques provide detailed information about the functional groups present in a molecule and can offer insights into its structure and bonding. For (2-iodophenyl)diphenylphosphine oxide, IR and Raman spectroscopy can be used to confirm the presence of key functional groups and to study the effects of substitution on the vibrational frequencies of the parent triphenylphosphine oxide structure.

The IR and Raman spectra of (2-iodophenyl)diphenylphosphine oxide are expected to be rich in features corresponding to the vibrations of the phenyl rings, the P=O group, the P-C bonds, and the C-I bond.

Phosphoryl (P=O) Stretching: The most characteristic vibration in phosphine oxides is the P=O stretching mode, which typically appears as a strong band in the IR spectrum. For triphenylphosphine oxide, this band is observed around 1190 cm⁻¹. The exact position of this band is sensitive to the electronic and steric effects of the substituents on the phosphorus atom. In (2-iodophenyl)diphenylphosphine oxide, the presence of the electron-withdrawing iodine atom on one of the phenyl rings may cause a slight shift in the P=O stretching frequency compared to triphenylphosphine oxide.

Phenyl Group Vibrations: The phenyl rings give rise to a number of characteristic bands in the IR and Raman spectra. These include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These vibrations appear in the fingerprint region of the spectrum (below 1300 cm⁻¹) and are sensitive to the substitution pattern on the phenyl ring. The out-of-plane bending modes are often strong in the IR spectrum and can be used to distinguish between different isomers.

Phosphorus-Carbon (P-C) and Carbon-Iodine (C-I) Vibrations: The stretching vibrations of the P-C and C-I bonds are expected to appear in the lower frequency region of the spectrum. The P-C stretching vibrations in triphenylphosphine and its derivatives typically occur in the range of 750-690 cm⁻¹. The C-I stretching vibration is expected to be found at even lower wavenumbers, typically in the 600-500 cm⁻¹ range.

A comparative analysis of the IR and Raman spectra of (2-iodophenyl)diphenylphosphine oxide with those of triphenylphosphine oxide and 2-iodotoluene would allow for a more detailed assignment of the observed vibrational bands. Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. mdpi.com

Table 3: Expected Vibrational Frequencies for Key Functional Groups in (2-iodophenyl)diphenylphosphine oxide

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | Medium | Medium |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong | Strong |

| P=O | Stretching | ~1190 | Strong | Medium |

| Aromatic C-H | In-plane bending | 1300-1000 | Medium | Medium |

| Aromatic C-H | Out-of-plane bending | 900-675 | Strong | Weak |

| P-C | Stretching | 750-690 | Medium | Strong |

| C-I | Stretching | 600-500 | Medium | Strong |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting a wide range of molecular properties, from geometries and energies to reactivity indices.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic landscape of a molecule is key to its chemical character. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For (2-iodophenyl)diphenylphosphine oxide, the HOMO is expected to be localized primarily on the phenyl rings and the iodine atom, which possess the highest energy electrons. The LUMO, conversely, is anticipated to be distributed around the electron-deficient phosphoryl group (P=O) and the phosphorus-carbon bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for (2-iodophenyl)diphenylphosphine oxide

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 | Highest Occupied Molecular Orbital |

| LUMO | -1.23 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.62 | Energy difference |

This data is illustrative and based on typical values for similar arylphosphine oxides.

Reaction Pathway Elucidation and Transition State Characterization

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. By identifying reactants, products, intermediates, and, most importantly, transition states, a complete picture of a reaction pathway can be constructed. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

A plausible reaction involving (2-iodophenyl)diphenylphosphine oxide is its participation in a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, where the carbon-iodine bond is the reactive site. DFT could be employed to model the oxidative addition of the C-I bond to a palladium(0) catalyst. This would involve locating the transition state for this key step and calculating its energy relative to the reactants.

Table 2: Hypothetical Activation Energies for a Pd-Catalyzed Cross-Coupling Reaction

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Cleavage of the C-I bond and formation of a Pd(II) complex. | 15.2 |

| Transmetalation | Transfer of an organic group from another reagent to the Pd center. | 12.5 |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 8.7 |

This data is hypothetical and serves to illustrate the application of DFT in reaction mechanism studies.

Prediction of Reactivity and Selectivity in Catalytic Cycles

When used as a ligand in transition metal catalysis, (2-iodophenyl)diphenylphosphine oxide can influence the reactivity and selectivity of the catalytic cycle. DFT can predict these effects by modeling the entire catalytic cycle with the ligand coordinated to the metal center. The steric bulk of the diphenylphosphinoyl and 2-iodophenyl groups, as well as their electronic properties, can be quantified to understand their impact on substrate binding, transition state energies, and product formation. For instance, DFT could predict whether a particular regio- or stereoisomer is the favored product.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule's electronic structure and reaction pathways, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in a molecule, MD simulations can reveal conformational changes and intermolecular interactions.

Conformational Preferences and Flexibility Analysis

(2-iodophenyl)diphenylphosphine oxide possesses considerable conformational flexibility due to the rotation around the three phosphorus-carbon (P-C) single bonds. MD simulations can explore the potential energy landscape to identify the most stable conformations (local energy minima) and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its reactivity and its ability to bind to other molecules, such as metal catalysts. The preferred conformations will likely involve a staggering of the three aryl groups to minimize steric hindrance.

Table 3: Plausible Dihedral Angles for a Low-Energy Conformer of (2-iodophenyl)diphenylphosphine oxide

| Dihedral Angle | Atoms Involved | Angle (degrees) |

| τ1 | O=P-C(phenyl1)-C | 45 |

| τ2 | O=P-C(phenyl2)-C | -75 |

| τ3 | O=P-C(iodophenyl)-C | 160 |

These values are illustrative of a possible stable conformation.

Ligand-Metal Interaction Modeling

In the context of coordination chemistry, MD simulations can model the non-covalent and covalent interactions between (2-iodophenyl)diphenylphosphine oxide and a metal center. The phosphine (B1218219) oxide group can act as a Lewis base, donating electron density from the oxygen atom to a Lewis acidic metal. MD simulations can provide insights into the strength and dynamics of this coordination, including bond lengths, bond angles, and the residence time of the ligand on the metal. The simulation can also reveal how the bulky phenyl and iodophenyl substituents influence the accessibility of the metal center to reactants.

Table 4: Illustrative Interaction Parameters from a Ligand-Metal MD Simulation

| Parameter | Description | Value |

| Average M-O Distance | Average distance between the metal center (M) and the phosphoryl oxygen. | 2.1 Å |

| Coordination Number | The number of atoms directly bonded to the metal center. | 4 |

| Binding Free Energy | The free energy change upon binding of the ligand to the metal. | -8.5 kcal/mol |

This data is hypothetical and for illustrative purposes.

Quantum Chemical Topology is a powerful theoretical framework for analyzing the electron density of molecular systems to characterize chemical bonding and non-covalent interactions. Such an analysis for "(2-iodophenyl)diphenylphosphine oxide" would provide valuable insights into the nature of its intramolecular interactions, including the characteristics of the phosphorus-oxygen bond, the carbon-iodine bond, and any potential weak interactions involving the iodine atom and the phosphine oxide group.

However, without published research specifically applying QCT methods to "(2-iodophenyl)diphenylphosphine oxide," any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable data.

Further computational and theoretical studies are required to elucidate the specific topological properties of the electron density in "(2-iodophenyl)diphenylphosphine oxide" and to provide the data necessary for the detailed analysis requested. Researchers in the field of computational chemistry and theoretical chemistry are encouraged to investigate this molecule to contribute to a deeper understanding of the structure and reactivity of halogenated phosphine oxides.

Future Directions and Emerging Research Opportunities

Development of Sustainable Synthetic Methodologies

The synthesis of aryldiphenylphosphine oxides traditionally relies on methods that may involve harsh reagents or transition-metal catalysts. semanticscholar.orgacs.org Future research will likely focus on developing more environmentally benign and efficient synthetic routes. Green chemistry principles, such as atom economy and the use of renewable feedstocks and less hazardous solvents, will guide these efforts. Potential research avenues include:

Catalyst-Free C-P Bond Formation: Investigating novel methods for creating the carbon-phosphorus bond that avoids the use of heavy metal catalysts. This could involve exploring aryne chemistry or photo-initiated reactions that offer milder conditions. organic-chemistry.org

Energy-Efficient Reactions: The use of microwave or ultrasound assistance to accelerate reaction times and reduce energy consumption compared to conventional heating methods.

Bio-inspired Catalysis: Exploring enzymatic or whole-cell biocatalytic systems that can perform the selective phosphorylation of iodoarenes under mild, aqueous conditions.

A comparative overview of traditional versus potential sustainable synthetic approaches is presented below.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Catalyst/Reagent | Solvent | Conditions | Sustainability Profile |

|---|---|---|---|---|

| Traditional (Hirao Coupling) | Palladium or Nickel Catalyst | Organic (e.g., Toluene, DMF) | High Temperature | Moderate (Metal contamination, solvent waste) |

| Future (Photochemical) | Organic Dye Photosensitizer | Green Solvents (e.g., EtOAc, 2-MeTHF) | Visible Light, Room Temp. | High (Metal-free, low energy input) |

| Future (Mechanochemical) | Ball Milling | Solvent-free or minimal solvent | Mechanical Force | High (Reduced solvent waste, energy efficient) |

Exploration of Novel Catalytic Systems and Processes

(2-Iodophenyl)diphenylphosphine oxide can serve not only as a synthetic target but also as a precursor to novel ligands for catalysis. The phosphine (B1218219) oxide can be reduced to the corresponding phosphine, which can then coordinate to a metal center. The ortho-iodo group provides a handle for further functionalization, allowing for the creation of unique bidentate or pincer-type ligands.

Future research could explore:

Palladium-Catalyzed Cross-Coupling: Utilizing the compound as a precursor for ligands in Suzuki, Heck, and Buchwald-Hartwig amination reactions. chemicalbook.com The steric and electronic properties of the resulting phosphine ligand could offer unique reactivity and selectivity.

Asymmetric Catalysis: Developing chiral versions of ligands derived from (2-iodophenyl)diphenylphosphine oxide for use in enantioselective transformations, a cornerstone of pharmaceutical synthesis.

Table 2: Potential Catalytic Applications of Ligands Derived from (2-iodophenyl)diphenylphosphine oxide

| Reaction Type | Metal Center | Potential Advantage | Target Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | High turnover number, stability | Biaryls |

| Buchwald-Hartwig Amination | Palladium (Pd) / Copper (Cu) | Access to hindered anilines | Aryl amines |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. nih.govmdpi.com The synthesis and subsequent functionalization of (2-iodophenyl)diphenylphosphine oxide are well-suited for integration into flow platforms.

Emerging opportunities in this area include:

Multi-step Telescoped Synthesis: Designing a continuous flow process where the initial synthesis of the phosphine oxide is immediately followed by its conversion into a more complex molecule (e.g., a ligand or a material precursor) without isolating intermediates. mdpi.com

Automated Reaction Optimization: Coupling flow reactors with real-time analytical tools (e.g., HPLC, NMR) and machine learning algorithms to rapidly screen reaction conditions and identify optimal parameters for yield and purity.

On-Demand Generation of Reactive Intermediates: Using flow chemistry to safely generate and immediately consume reactive intermediates, such as organolithium species, for the functionalization of the C-I bond.

Advanced Materials Science Applications (e.g., MOFs, polymers)

The phosphine oxide moiety is known for its ability to coordinate to metal ions and for imparting properties like flame retardancy and thermal stability to polymers. researchgate.netnih.gov The presence of the iodo group provides a reactive site for polymerization or grafting onto surfaces.

Future research directions are extensive and include:

Functional Polymers: Using (2-iodophenyl)diphenylphosphine oxide as a monomer or co-monomer in polymerization reactions (e.g., Sonogashira or Suzuki polycondensation) to create novel conjugated polymers. These materials could have applications in organic light-emitting diodes (OLEDs) or as polymer photocatalysts. rsc.org

Metal-Organic Frameworks (MOFs): Employing the corresponding phosphonic or carboxylic acid derivative of the compound as an organic linker for the synthesis of new MOFs with potential applications in gas storage, separation, or catalysis.

Flame Retardants: Incorporating the molecule into polymer matrices, such as epoxy resins or polycarbonates, to enhance their fire resistance. The phosphorus component acts in both the gas and condensed phase to quench combustion. nih.gov

Synergistic Approaches with Photoredox and Electrochemistry

Photoredox catalysis and electrochemistry have emerged as powerful strategies for organic synthesis, enabling the formation of chemical bonds under mild conditions by leveraging single-electron transfer processes. nih.govmdpi.com The carbon-iodine bond in (2-iodophenyl)diphenylphosphine oxide is particularly susceptible to reduction via these methods, generating an aryl radical that can participate in a variety of coupling reactions.

Promising research opportunities include:

Electrochemical C-P Coupling: Developing electrochemical methods to directly couple diphenylphosphine (B32561) oxide with 1,2-diiodobenzene, providing a sustainable alternative to metal-catalyzed processes. unipd.it

Photoredox-Mediated Functionalization: Using visible-light photoredox catalysis to activate the C-I bond and engage the resulting aryl radical in reactions such as Giese additions, Minisci reactions, or C-H functionalization, thereby accessing novel molecular architectures.

Dual Catalysis: Combining photoredox or electrochemistry with transition metal catalysis to achieve transformations that are not possible with either method alone. For example, a photoredox cycle could be used to generate a specific oxidation state of a nickel catalyst, which then participates in a cross-coupling reaction involving the phosphine oxide.

These synergistic approaches represent a frontier in synthetic chemistry, offering new ways to construct complex molecules with high precision and efficiency. nih.gov

Q & A

Basic: What are the recommended synthetic routes for (2-iodophenyl)diphenylphosphine oxide?

Methodological Answer:

The synthesis typically involves introducing iodine to a pre-formed phosphine oxide scaffold. A common approach is halogenation via electrophilic substitution or metal-catalyzed coupling. For example:

- Step 1: Start with diphenylphosphine oxide (CAS 4559-70-0) and functionalize the phenyl ring using iodination reagents (e.g., N-iodosuccinimide in the presence of a Lewis acid like FeCl₃) .

- Step 2: Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm iodination using ³¹P NMR (expected shift: δ 20–30 ppm) and HPLC-MS .

- Alternative Route: Use Suzuki-Miyaura coupling with an iodinated aryl boronic acid and a halogenated phosphine oxide precursor .

Basic: Which spectroscopic techniques are critical for characterizing (2-iodophenyl)diphenylphosphine oxide?

Methodological Answer:

Key techniques include:

- ³¹P NMR: Identifies phosphorus environment (δ ~25 ppm for phosphine oxides) and confirms substitution .

- ¹H/¹³C NMR: Aromatic protons adjacent to iodine show deshielding (δ 7.5–8.5 ppm for ortho-iodo substituents) .

- X-ray Crystallography: Resolves iodine’s steric effects on molecular geometry (e.g., bond angles, torsion) .

- IR Spectroscopy: Confirms P=O stretching (~1200 cm⁻¹) and absence of P–H bonds (~2300 cm⁻¹) .

Advanced: How can computational methods predict reactivity in cross-coupling reactions involving this compound?

Methodological Answer:

- DFT Calculations: Model the iodine substituent’s electronic effects (e.g., Hammett σₚ constants) on phosphine oxide’s Lewis basicity .

- Molecular Orbital Analysis: Evaluate HOMO/LUMO energies to predict coordination behavior with transition metals (e.g., Pd in catalysis) .

- Solvent Interaction Simulations: Use COSMO-RS to optimize solubility in reaction media (e.g., THF vs. DMF) .

Advanced: How to resolve contradictions in reported spectroscopic data for phosphine oxide derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.